![molecular formula C7H5BrN2O3 B3049126 2-Amino-3-bromo-5-nitrobenzaldehyde CAS No. 1951439-64-7](/img/structure/B3049126.png)
2-Amino-3-bromo-5-nitrobenzaldehyde
Overview
Description
2-Amino-3-bromo-5-nitrobenzaldehyde is a chemical compound with the molecular formula C7H5BrN2O3 . It has a molecular weight of 245.03 . The compound is typically used in laboratory settings .
Molecular Structure Analysis
The InChI code for 2-Amino-3-bromo-5-nitrobenzaldehyde is 1S/C7H5BrN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H,9H2 . This indicates the specific arrangement of atoms in the molecule.Scientific Research Applications
C7H5BrN2O3\text{C}_7\text{H}_5\text{BrN}_2\text{O}_3C7H5BrN2O3
, has intriguing properties that find utility in various fields. Here are six distinct applications:- Application : 2-Amino-3,5-dibromobenzaldehyde can be employed in the preparation of tetradentate Schiff base ligands. These ligands form complexes with metals such as nickel (II) and oxovanadium (IV) .
- Explanation : Friedländer condensation is a versatile reaction that leads to the formation of quinoline derivatives. By reacting with C-β-glycosylic ketones, this compound contributes to the synthesis of 2-substituted quinolines .
Tetradentate Schiff Base Ligands
Friedländer Condensation
These applications highlight the versatility and significance of 2-Amino-3-bromo-5-nitrobenzaldehyde in scientific research. If you need further details or additional applications, feel free to ask!
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 2-Amino-3-bromo-5-nitrobenzaldehyde involves a free radical reaction. NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen to form succinimide (SH). Then, the compound reacts with NBS to form a brominated compound .
Biochemical Pathways
It’s known that similar compounds participate in various biochemical reactions, including the friedländer condensation of c-β−glycosylic ketones to form 2-substituted quinoline derivatives .
Pharmacokinetics
Its molecular weight (23002 g/mol) and physical properties (melting point: 101-106 °C) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds are known to have various biological effects, including antimicrobial, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-amino-3-bromo-5-nitrobenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O3/c8-6-2-5(10(12)13)1-4(3-11)7(6)9/h1-3H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCOZHKZWETRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C=O)N)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801284354 | |
Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-bromo-5-nitrobenzaldehyde | |
CAS RN |
1951439-64-7 | |
Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 2-amino-3-bromo-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801284354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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